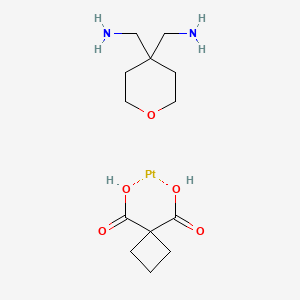

Enloplatin

Description

Properties

IUPAC Name |

[4-(aminomethyl)oxan-4-yl]methanamine;cyclobutane-1,1-dicarboxylic acid;platinum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.C6H8O4.Pt/c8-5-7(6-9)1-3-10-4-2-7;7-4(8)6(5(9)10)2-1-3-6;/h1-6,8-9H2;1-3H2,(H,7,8)(H,9,10); | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYYEDWZHRMBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)C(=O)O.C1COCCC1(CN)CN.[Pt] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O5Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Enloplatin: A Technical Overview of a Platinum Coordination Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enloplatin is a platinum-based coordination complex investigated for its potential as an antineoplastic agent. As a structural analog of carboplatin, it shares the cyclobutane-1,1-dicarboxylate (CBDCA) leaving group ligand, a feature that significantly influences its pharmacokinetic profile. While preclinical studies demonstrated cytotoxic activity, clinical investigations, particularly in platinum-refractory ovarian cancer, revealed minimal therapeutic efficacy, leading to the cessation of its development. This guide provides a comprehensive technical overview of Enloplatin, detailing its chemical properties, mechanism of action, pharmacokinetic profile, and the molecular mechanisms underlying resistance, drawing comparisons to its better-known counterparts, cisplatin and carboplatin.

Introduction

The clinical success of cisplatin spurred the development of numerous platinum-based analogs with the aim of improving the therapeutic index by reducing toxicity and overcoming resistance. Enloplatin (cis-(1,1-cyclobutanedicarboxylato)(tetrahydro-4H-pyran-4,4-bis(methylamine))platinum(II)) emerged from these efforts as a compound with a novel diamine carrier ligand, tetrahydro-4H-pyran-4,4-dimethanamine, while retaining the CBDCA leaving group of carboplatin.[1][2] The rationale behind this design was to explore the impact of the carrier ligand on antitumor activity and toxicity, given that the CBDCA ligand was known to modulate the pharmacokinetic behavior of carboplatin.[3] Despite initial promise, Enloplatin's clinical development was halted due to a lack of significant antitumor activity in patients with platinum-refractory ovarian cancer.[2][3]

Physicochemical Properties

Enloplatin is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₂N₂O₅Pt | [2] |

| Molecular Weight | 481.41 g/mol | [2] |

| Melting Point | 260 to 263 °C | [2] |

| Water Solubility | 450 mg/mL (20 °C) | [2] |

| Appearance | White to off-white crystalline solid | |

| CAS Number | 111523-41-2 | [2] |

Synthesis

Figure 2. Cellular mechanism of action of Enloplatin.

Pharmacokinetics

Pharmacokinetic studies of Enloplatin have shown that its behavior in plasma is very similar to that of carboplatin. [3]This similarity is attributed to the shared CBDCA leaving group, which appears to be the primary determinant of the plasma pharmacokinetics for this class of platinum complexes. [3]Key pharmacokinetic parameters are summarized in Table 2.

| Parameter | Value | Reference |

| Bioavailability (IV) | 100% | [2] |

| Protein Binding | >85% | [2][3] |

| Elimination Half-life (Whole Blood) | 56 ± 40 hours | [2] |

| Elimination Half-life (Blood Plasma) | 52 ± 40 hours | [2] |

| Excretion | Renal | [2][3] |

A significant portion of Enloplatin in the plasma becomes protein-bound over time, with approximately 85% of the drug being protein-bound 13.5 hours after the initiation of treatment. [3]Elimination of Enloplatin is primarily through renal excretion. [2][3]

Clinical Efficacy and Toxicity

Enloplatin was investigated in a phase II clinical trial for patients with platinum-refractory advanced ovarian carcinoma. [3]The study revealed minimal antitumor activity, with only one partial response observed in 18 evaluable patients. [3]The development of Enloplatin was subsequently discontinued.

The toxicity profile of Enloplatin is similar to that of carboplatin. [2]The dose-limiting toxicity was found to be myelosuppression, specifically neutropenia. [2][3]Nephrotoxicity was observed but was generally manageable. [2][3]Importantly, Enloplatin did not cause significant neurotoxicity or ototoxicity, which are common dose-limiting side effects of cisplatin. [2]

Mechanisms of Resistance

Resistance to platinum-based drugs is a major clinical challenge and is a multifactorial process. Enloplatin was found to be cross-resistant with carboplatin, suggesting shared mechanisms of resistance. [2]While specific studies on Enloplatin resistance are lacking, the known mechanisms of resistance to platinum drugs in general are applicable and are summarized in Figure 3.

Figure 3. General mechanisms of resistance to platinum-based drugs.

These mechanisms can be broadly categorized as:

-

Reduced intracellular drug accumulation: This can occur through decreased drug influx, for example, by downregulation of copper transporter 1 (CTR1), or increased drug efflux mediated by transporters such as ATP7A and ATP7B. [4]* Enhanced cellular detoxification: Increased levels of intracellular thiols, such as glutathione (GSH) and metallothioneins, can bind to and inactivate platinum complexes before they reach their DNA target.

-

Increased DNA repair: Upregulation of DNA repair pathways, particularly the nucleotide excision repair (NER) and homologous recombination (HR) pathways, can more efficiently remove platinum-DNA adducts.

-

Increased tolerance to DNA damage: Alterations in cell signaling pathways can allow cells to tolerate higher levels of DNA damage without undergoing apoptosis. This can involve mutations in genes like p53 or changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

Analytical Methodologies

The quantification of Enloplatin and platinum in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Validated analytical methods have been developed for this purpose.

Quantification of Enloplatin

A reversed-phase high-performance liquid chromatography (HPLC) method with UV detection at 230 nm has been established for the determination of Enloplatin in plasma. [5] Experimental Protocol: HPLC Analysis of Enloplatin in Plasma

-

Sample Preparation: Precipitate plasma proteins with dilute perchloric acid.

-

Neutralization: Mix the supernatant with sodium phosphate buffer.

-

Injection: Inject the prepared sample into the LC system.

-

Chromatography:

-

Column: C18 or cyano column.

-

Mobile Phase: Isocratic elution with a suitable buffer system.

-

Detection: UV at 230 nm.

-

-

Quantification: The method is linear in the range of 0.50 to 50.0 µg/mL.

Quantification of Total Platinum

Flameless atomic absorption spectrometry (FAAS) is used for the determination of total platinum content in plasma, plasma ultrafiltrate, and whole blood. [5] Experimental Protocol: FAAS Analysis of Platinum

-

Sample Preparation: Mix an aliquot of the biological fluid (plasma, plasma ultrafiltrate, or whole blood) with a solution of Triton X-100 and Antifoam-B.

-

Analysis:

-

Instrument: Graphite furnace atomic absorption spectrometer with a hollow cathode platinum lamp and Zeeman background correction.

-

Injection: Inject the prepared sample into the FAAS system.

-

-

Quantification: The method demonstrates linearity from 0.05 to 10.0 µg Pt/mL.

Conclusion

Enloplatin represents an effort to modulate the therapeutic properties of platinum-based anticancer drugs by altering the diamine carrier ligand. While its physicochemical and pharmacokinetic properties are well-characterized and closely mirror those of carboplatin, its clinical development was ultimately unsuccessful due to a lack of significant antitumor efficacy. The study of Enloplatin, however, provides valuable insights into the structure-activity relationships of platinum coordination complexes and underscores the critical role of the carrier ligand in determining the biological activity of these compounds. The established analytical methodologies for Enloplatin also contribute to the broader toolkit for the analysis of platinum-based drugs in biological systems.

References

- Amorusi P, Lessard D, Bansal SK, et al. Analysis of enloplatin by liquid chromatography and of platinum by atomic absorption spectrometry in various biological fluids. J Pharm Biomed Anal. 1994;12(8):1023-1033.

- Bitha P, Carvajal SG, Citarella RV, et al. Water-soluble platinum(II) complexes with antitumor activity. J Med Chem. 1989;32(8):2063-2067.

- Kudelka AP, Siddik ZH, Tresukosol D, et al. A phase II and pharmacokinetic study of enloplatin in patients with platinum refractory advanced ovarian carcinoma. Anticancer Drugs. 1997;8(7):649-656.

-

Enloplatin. In: Wikipedia. ; 2023. Accessed January 16, 2026. [Link]

- The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents. Front Pharmacol. 2020;11:493.

- Dasari S, Tchounwou PB. Cisplatin in cancer therapy: molecular mechanisms of action. Eur J Pharmacol. 2014;740:364-378.

- Siddik ZH. Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene. 2003;22(47):7265-7279.

- Wheate NJ, Walker S, Craig GE, Oun R. The status of platinum anticancer drugs in the clinic and in clinical trials. Dalton Trans. 2010;39(35):8113-8127.

- Wang D, Lippard SJ. Cellular processing of platinum anticancer drugs.

Sources

- 1. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enloplatin - Wikipedia [en.wikipedia.org]

- 3. A phase II and pharmacokinetic study of enloplatin in patients with platinum refractory advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents [frontiersin.org]

- 5. Molecular Mechanisms of Resistance and Toxicity Associated with Platinating Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Metabolism of Enloplatin

Abstract

Enloplatin, a second-generation platinum-based chemotherapeutic agent, was developed to improve upon the efficacy and toxicity profile of its predecessors, cisplatin and carboplatin. Understanding its behavior within a biological system is paramount for optimizing its therapeutic index. This guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and metabolism of enloplatin. We will delve into the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, grounded in preclinical and clinical findings. Furthermore, this document details the sophisticated analytical methodologies required for its quantification in biological matrices and elucidates its metabolic pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of platinum-based anticancer agents.

Introduction to Enloplatin

Enloplatin, chemically known as cis-diammine(cyclobutane-1,1-dicarboxylato)platinum(II), is an analog of carboplatin.[1][2] It was investigated for its potential to overcome cisplatin resistance and exhibit a more favorable safety profile, particularly reduced nephrotoxicity.[3] Like other platinum drugs, its mechanism of action is believed to involve binding to nuclear DNA, forming intrastrand and interstrand crosslinks that inhibit DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[2][4] The pharmacokinetic profile of enloplatin is largely influenced by its cyclobutanedicarboxylato (CBDCA) ligand, which dictates its stability and reactivity in vivo.[1]

In Vivo Pharmacokinetics of Enloplatin

The disposition of enloplatin in the body follows a complex pattern of distribution and elimination, characterized by extensive protein binding and predominantly renal clearance.

Absorption and Distribution

Following intravenous administration, which is the primary route for platinum-based drugs, enloplatin is distributed throughout the body.[1][5]

-

Plasma Protein Binding: A critical feature of enloplatin's pharmacokinetics is its extensive and largely irreversible binding to plasma proteins, such as albumin and gamma-globulins.[1][5] Shortly after administration, a significant portion of circulating platinum becomes protein-bound. In a phase II clinical study, it was observed that 13.5 hours after the start of infusion, 85% of the platinum in plasma was protein-bound.[1] This high degree of protein binding significantly influences the drug's volume of distribution and clearance, as only the unbound, or "free," drug is available to exert its cytotoxic effects and undergo renal excretion.[1]

-

Volume of Distribution: Studies on analogous platinum compounds like ormaplatin have shown a large volume of distribution, indicating extensive distribution into tissues.[3] This is a common characteristic among platinum agents, which distribute into various tissues including the liver, kidneys, and prostate.[6]

Metabolism and Biotransformation

Enloplatin, like its parent compound carboplatin, is relatively stable in the bloodstream due to its dicarboxylate ligand. However, it does undergo biotransformation, primarily through non-enzymatic hydrolysis and reactions with nucleophilic biomolecules.

-

Hydrolysis: In aqueous environments with low chloride concentrations, such as the intracellular space, the dicarboxylate ligand can be slowly displaced by water molecules. This aquation process is considered an activation step, as the resulting aquated platinum species are more reactive towards DNA.[7]

-

Reaction with Thio-compounds: Platinum complexes have a high affinity for sulfur-containing molecules. Enloplatin can react with endogenous thiols like glutathione and methionine.[5][8] These reactions can lead to the formation of inactive metabolites and contribute to the drug's detoxification and elimination. The formation of glutathione-S-platinum conjugates is a key step in the metabolism and potential nephrotoxicity of platinum drugs.[5]

-

Metabolites: While enloplatin itself is the major form of the free drug in plasma, various platinum-containing metabolites are formed over time.[1][8] The metabolic profile is complex, and identifying all species remains a significant analytical challenge. However, studies on similar platinum agents suggest the presence of hydrolysis products and conjugates with endogenous molecules like creatinine and urea in urine.[9]

Excretion

The primary route of elimination for enloplatin and its metabolites is through the kidneys via glomerular filtration.[1]

-

Renal Clearance: The rate of renal excretion is a critical determinant of the drug's half-life and potential for toxicity. The clearance of unbound platinum is much faster than that of total platinum due to the extensive protein binding.

-

Half-Life: Pharmacokinetic studies of similar platinum compounds reveal a biphasic elimination pattern for unbound platinum, with an initial rapid distribution phase followed by a slower terminal elimination phase.[3] Total plasma platinum exhibits a much longer terminal half-life due to the slow release of platinum from plasma proteins.[3]

Quantitative Data Summary

While specific, comprehensive pharmacokinetic data for enloplatin is limited in publicly available literature, data from analogous platinum compounds provide valuable context. The following table summarizes typical pharmacokinetic parameters observed for platinum agents in human studies.

| Parameter | Unbound Platinum | Total Platinum | Rationale & Significance |

| Terminal Half-life (t½β) | ~19-20 hours (Ormaplatin)[3] | ~39-40 hours (Ormaplatin)[3] | The long half-life of total platinum reflects the slow dissociation from plasma proteins. The half-life of unbound platinum is more relevant for antitumor activity. |

| Volume of Distribution (Vdss) | ~560 L (Ormaplatin)[3] | ~183 L (Ormaplatin)[3] | A large Vdss for unbound platinum indicates extensive tissue distribution, which is necessary for reaching tumor sites. |

| Plasma Protein Binding | N/A | >85% (Enloplatin)[1] | High protein binding limits the concentration of active drug but may also serve as a circulating reservoir. |

| Primary Elimination Route | Renal[1] | Renal[1] | Renal function is a critical factor in determining appropriate dosing and managing toxicity. |

In Vivo Experimental Methodologies

The study of enloplatin's pharmacokinetics requires robust and validated analytical methods to differentiate between the parent drug, its metabolites, and total platinum in various biological matrices.

Experimental Workflow for Preclinical PK Studies

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study in a rodent model.

Caption: Workflow for a typical preclinical pharmacokinetic study of enloplatin.

Detailed Protocol: Quantification of Enloplatin and Total Platinum

Objective: To determine the concentration of intact enloplatin and total platinum in plasma samples.

A. Quantification of Intact Enloplatin via Liquid Chromatography (LC) [10]

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To a 200 µL aliquot of plasma, add 200 µL of ice-cold 6% perchloric acid to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Mix 100 µL of the supernatant with 100 µL of a sodium phosphate buffer.

-

-

LC System and Conditions:

-

Column: C18 or Cyano column.

-

Mobile Phase: Isocratic mixture of phosphate buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 230 nm.

-

Injection Volume: 50 µL.

-

-

Validation:

B. Quantification of Total Platinum via Flameless Atomic Absorption Spectrometry (FAAS) [10]

-

Sample Preparation:

-

To a 100 µL aliquot of plasma, plasma ultrafiltrate, or whole blood, add 100 µL of a solution containing Triton X-100 and Antifoam-B.

-

Vortex briefly to ensure homogeneity.

-

-

FAAS System and Conditions:

-

Instrument: Graphite furnace atomic absorption spectrometer with a Zeeman background corrector.

-

Light Source: Platinum (Pt) hollow cathode lamp.

-

Injection: Direct injection of the prepared sample into the graphite furnace.

-

Temperature Program: A multi-step program involving drying, charring, and atomization steps optimized for platinum.

-

-

Validation:

Metabolic Pathway of Enloplatin

The biotransformation of enloplatin is a multi-step process involving activation and detoxification reactions.

Caption: Proposed metabolic and dispositional pathway of enloplatin in vivo.

Conclusion and Future Directions

Enloplatin exhibits a pharmacokinetic profile characteristic of second-generation platinum drugs, dominated by extensive plasma protein binding and renal excretion. Its metabolism involves a delicate balance between activation via aquation and detoxification through conjugation with endogenous thiols. The similarity in its pharmacokinetic behavior to carboplatin suggests that its disposition is primarily governed by the stable CBDCA ligand.[1]

Future research should focus on utilizing advanced analytical techniques, such as high-resolution mass spectrometry, to comprehensively identify and quantify the full spectrum of enloplatin metabolites. Elucidating the precise structures of these metabolites will provide deeper insights into the mechanisms of both efficacy and toxicity, particularly nephrotoxicity. Furthermore, developing population pharmacokinetic models could aid in personalizing dosing strategies to optimize therapeutic outcomes while minimizing adverse effects.

References

-

Analysis of enloplatin by liquid chromatography and of platinum by atomic absorption spectrometry in various biological fluids. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

A phase II and pharmacokinetic study of enloplatin in patients with platinum refractory advanced ovarian carcinoma. Anticancer Drugs. Available at: [Link]

-

Analytical methodologies for the quantitation of platinum anti-cancer drugs and related compounds in biological media. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Determination of Biotransformation Products of Platinum Drugs in Rat and Human Urine. American Society for Mass Spectrometry. Available at: [Link]

-

Quantitative determination of cisplatin in plasma and urine in clinical research by triple quadrupole LC/MS/MS. Agilent Technologies. Available at: [Link]

-

Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. Available at: [Link]

-

Platinum formulations as anticancer drugs clinical and pre-clinical studies. Current Medicinal Chemistry. Available at: [Link]

-

Preclinical and clinical studies on the use of platinum complexes for breast cancer treatment. Anti-cancer Agents in Medicinal Chemistry. Available at: [Link]

-

Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level: Based on Total Platinum and Intact Drugs. Frontiers in Pharmacology. Available at: [Link]

-

Cisplatin metabolites in plasma, a study of their pharmacokinetics and importance in the nephrotoxic and antitumour activity of cisplatin. Biochemical Pharmacology. Available at: [Link]

-

Cisplatin: chemistry, distribution and biotransformation. Biopharmaceutics & Drug Disposition. Available at: [Link]

-

Comparison of Different Techniques for the Determination of Platinized Cytostatic Drugs in Urine Samples. MDPI. Available at: [Link]

-

Tuning the metabolism of the anticancer drug cisplatin with chemoprotective agents to improve its safety and efficacy. Dalton Transactions. Available at: [Link]

-

Understanding Cisplatin Pharmacokinetics and Toxicodynamics to Predict and Prevent Kidney Injury. The AAPS Journal. Available at: [Link]

-

Current Status for Oral Platinum (IV) Anticancer Drug Development. Scientific Research Publishing. Available at: [Link]

-

Pharmacokinetics of Elemental Platinum (Ultrafiltrate and Total) After a Thirty Minute Intravenous Infusion of Ormaplatin. Cancer Chemotherapy and Pharmacology. Available at: [Link]

-

Cisplatin pharmacokinetics and pharmacodynamics in patients with squamous-cell carcinoma of the head/neck or esophagus. Cancer Chemotherapy and Pharmacology. Available at: [Link]

-

Preclinical and Clinical Experience With Cisplatin and Carboplatin and Simultaneous Radiation in Non-Small Cell Lung Cancer. Annals of Oncology. Available at: [Link]

-

Cisplatin in cancer therapy: molecular mechanisms of action. Medicinal Chemistry. Available at: [Link]

-

On the Discovery, Biological Effects, and Use of Cisplatin and Metallocenes in Anticancer Chemotherapy. Bioinorganic Chemistry and Applications. Available at: [Link]

-

On the Discovery, Biological Effects, and Use of Cisplatin and Metallocenes in Anticancer Chemotherapy. SciSpace by Typeset. Available at: [Link]

Sources

- 1. A phase II and pharmacokinetic study of enloplatin in patients with platinum refractory advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of elemental platinum (ultrafiltrate and total) after a thirty minute intravenous infusion of ormaplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the Discovery, Biological Effects, and Use of Cisplatin and Metallocenes in Anticancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding Cisplatin Pharmacokinetics and Toxicodynamics to Predict and Prevent Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Tuning the metabolism of the anticancer drug cisplatin with chemoprotective agents to improve its safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cisplatin metabolites in plasma, a study of their pharmacokinetics and importance in the nephrotoxic and antitumour activity of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Biotransformation Products of Platinum Drugs in Rat and Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of enloplatin by liquid chromatography and of platinum by atomic absorption spectrometry in various biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

Enloplatin: A Technical Chronicle of a Third-Generation Platinum Anticancer Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for a Superior Platinum Analog

The discovery of cisplatin's potent anticancer activity marked a paradigm shift in oncology, establishing platinum-based compounds as a cornerstone of chemotherapy. However, the clinical utility of cisplatin is hampered by significant toxicities, including nephrotoxicity, neurotoxicity, and severe emesis, alongside the challenge of intrinsic and acquired resistance. This spurred the development of subsequent generations of platinum analogs with the goal of an improved therapeutic index: reduced toxicity and a broader spectrum of activity. Carboplatin, a second-generation analog, offered a more favorable safety profile, particularly with reduced renal toxicity, but it also exhibited cross-resistance with cisplatin. This set the stage for the exploration of third-generation platinum compounds, one of which was Enloplatin. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of Enloplatin, offering insights into the intricate process of anticancer drug development.

Molecular Design and Synthesis Rationale

Enloplatin, chemically named [1,1-Cyclobutanedicarboxylato(2-)-O,O'][tetrahydro-4H-pyran-4,4-diamine-N,N']platinum(II), was a third-generation platinum analog developed by Wyeth. Its structure shares the same cyclobutanedicarboxylato (CBDCA) leaving group as carboplatin, a feature known to contribute to its pharmacokinetic profile and reduced nephrotoxicity compared to cisplatin. The key innovation in Enloplatin's design lay in its novel diamine carrier ligand, tetrahydro-4H-pyran-4,4-diamine.

The rationale behind this specific molecular design was likely twofold:

-

Overcoming Resistance: A primary goal for third-generation platinum agents was to circumvent the resistance mechanisms that plague cisplatin and carboplatin. Altering the structure of the amine ligand could potentially lead to the formation of different DNA adducts that are less efficiently recognized and repaired by the cell's DNA repair machinery.

-

Modulating Physicochemical Properties: The choice of the tetrahydro-pyran diamine ligand would have been intended to influence the compound's solubility, stability, and cellular uptake, potentially leading to a more favorable biodistribution and tumor penetration.

General Synthesis Pathway for Platinum (II) Analogs

Caption: Generalized synthetic pathway for platinum(II) dicarboxylate complexes.

Experimental Protocol: A Generalized Approach

-

Synthesis of the Dichloro-Platinum Diamine Complex: The synthesis would commence with the reaction of potassium tetrachloroplatinate (K₂[PtCl₄]) with the novel diamine ligand, tetrahydro-4H-pyran-4,4-diamine, in an aqueous solution. This reaction displaces the chloride ligands to form the corresponding dichloro-platinum-diamine complex.

-

Formation of the Aqua Complex: To introduce the dicarboxylate ligand, the more labile aqua-ligated platinum species is typically generated. This is often achieved by reacting the dichloro-platinum-diamine intermediate with silver nitrate (AgNO₃) to precipitate silver chloride (AgCl), leaving the diaqua-platinum-diamine complex in solution.

-

Final Chelation with CBDCA: The final step involves the reaction of the diaqua-platinum-diamine complex with a salt of 1,1-cyclobutanedicarboxylic acid (CBDCA). The dicarboxylate anion chelates to the platinum center, displacing the water molecules and yielding the final product, Enloplatin.

Purification of the final compound would likely be achieved through recrystallization to obtain a product of high purity suitable for preclinical and clinical evaluation.

Preclinical Evaluation: Assessing Antitumor Activity and Toxicity

A comprehensive preclinical assessment is a critical step in the development of any new drug candidate. For Enloplatin, this would have involved a battery of in vitro and in vivo studies to characterize its cytotoxic activity, antitumor efficacy, and toxicity profile, often in comparison to the then-standard platinum agents, cisplatin and carboplatin. While specific quantitative preclinical data for Enloplatin, such as IC50 values across a panel of cell lines, are not widely published, the general findings from preclinical studies of third-generation platinum analogs provide a contextual framework.

In Vitro Cytotoxicity

The initial screening of Enloplatin would have involved determining its cytotoxic potential against a variety of human cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., ovarian, lung, colon) are cultured in appropriate media and conditions.

-

Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of Enloplatin, cisplatin, and carboplatin for a specified duration (e.g., 48 or 72 hours).

-

MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

-

Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The half-maximal inhibitory concentration (IC50), the drug concentration that inhibits cell growth by 50%, is then calculated for each compound.

It was anticipated that Enloplatin would demonstrate potent cytotoxic activity, and a key point of interest would have been its performance in cisplatin- and carboplatin-resistant cell lines.

In Vivo Antitumor Efficacy

Following promising in vitro results, Enloplatin would have been advanced to in vivo studies using animal models to assess its antitumor efficacy and to establish a preliminary toxicity profile.

Experimental Protocol: Xenograft Tumor Model in Mice

-

Tumor Implantation: Human tumor cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

-

Drug Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. Enloplatin, cisplatin, carboplatin, and a vehicle control are administered, typically intravenously, at various doses and schedules.

-

Efficacy Assessment: Tumor growth is monitored regularly by measuring tumor volume. The primary endpoint is often tumor growth inhibition. Animal survival is also a key secondary endpoint.

-

Toxicity Evaluation: The animals are monitored for signs of toxicity, including weight loss, changes in behavior, and at the end of the study, blood and tissue samples are collected for hematological and histopathological analysis.

Preclinical studies on other third-generation platinum analogs often revealed that these newer compounds were less nephrotoxic but potentially more myelosuppressive than cisplatin.[1]

Clinical Development: The Journey to Human Trials

The clinical development of an anticancer drug typically proceeds through a series of phases designed to evaluate its safety, dosage, and efficacy in humans.

Phase I Clinical Trials: Determining Safety and Dosage

Caption: Standard dose-escalation design for a Phase I clinical trial.

In these trials, small groups of patients with advanced, treatment-refractory cancers would have received escalating doses of Enloplatin. Intensive monitoring for adverse effects would have been conducted to identify the DLTs.

Phase II Clinical Trials: Assessing Efficacy in Specific Cancers

Once the MTD was established in Phase I, Enloplatin moved into Phase II trials to evaluate its antitumor activity in specific types of cancer. A notable Phase II study of Enloplatin was conducted in patients with platinum-refractory advanced ovarian carcinoma.[2]

Study Design and Key Findings:

-

Patient Population: The study enrolled 18 evaluable patients with ovarian cancer that was resistant to previous platinum-based therapy.[2]

-

Treatment Regimen: Enloplatin was administered as an intravenous infusion over 1.5 hours every 21 days, without the need for pre-hydration.[2]

-

Efficacy Results: The study demonstrated minimal antitumor activity. Only one patient achieved a partial response, lasting 2.8 months. The median survival was 9.4 months.[2]

-

Toxicity Profile: The dose-limiting toxicity was identified as neutropenia (a decrease in a type of white blood cell). Nephrotoxicity was reported to be manageable.[2]

-

Pharmacokinetics: The pharmacokinetic profile of Enloplatin was found to be similar to that of carboplatin. After 13.5 hours, 85% of the drug in the plasma was protein-bound, and it was primarily eliminated by the kidneys. The study concluded that the pharmacokinetics were dictated by the CBDCA ligand, not the novel amine ligand.[2]

Table 1: Summary of Phase II Trial Results for Enloplatin in Platinum-Refractory Ovarian Cancer [2]

| Parameter | Result |

| Number of Evaluable Patients | 18 |

| Objective Response Rate | 6% (1 partial response) |

| Median Survival | 9.4 months |

| Dose-Limiting Toxicity | Neutropenia |

| Notable Side Effects | Manageable nephrotoxicity |

Discontinuation of Development and Future Perspectives

The development of Enloplatin was discontinued around the year 2000. While an official statement from Wyeth detailing the reasons for this decision is not publicly available, the results of the Phase II trial in platinum-refractory ovarian cancer strongly suggest that a lack of significant clinical efficacy was the primary driver. The minimal response rate in a patient population with a high unmet medical need would not have justified progression to larger, more expensive Phase III trials.

The story of Enloplatin underscores the challenges inherent in developing new anticancer agents, particularly in the competitive landscape of platinum analogs. While the rationale for its design was sound—to overcome resistance and improve upon the toxicity profile of existing drugs—this did not translate into a clinically meaningful benefit.

The development and subsequent discontinuation of Enloplatin, and other similar third-generation platinum analogs, has provided valuable lessons for the field of oncology drug development:

-

The Complexity of Platinum Resistance: Overcoming platinum resistance is a multifaceted challenge that may not be solvable by simply modifying the structure of the platinum complex. A deeper understanding of the various resistance mechanisms is crucial for the rational design of new therapies.

-

The Importance of Preclinical Models: The predictive value of preclinical models in identifying clinically effective drugs remains an area of active research. The development of more sophisticated models that better recapitulate the human tumor microenvironment and resistance mechanisms is essential.

-

The Rise of Targeted Therapies and Immunotherapies: The focus of cancer drug development has largely shifted from traditional cytotoxic agents to targeted therapies and immunotherapies. However, platinum-based chemotherapy remains a vital component of treatment for many cancers, and research into overcoming platinum resistance and mitigating its toxicities continues to be an important area of investigation.

References

-

Kudelka AP, Siddik ZH, Tresukosol D, et al. A phase II and pharmacokinetic study of enloplatin in patients with platinum refractory advanced ovarian carcinoma. Anticancer Drugs. 1997;8(7):649-656. [Link]

-

[Preclinical and clinical evaluation of toxicity and antitumor activity of cisplatin analogues]. Gan To Kagaku Ryoho. 1987;14(5 Pt 2):1665-1671. [Link]

Sources

- 1. A phase II and pharmacokinetic study of enloplatin in patients with platinum refractory advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical studies on toxicity, antitumour activity and pharmacokinetics of cisplatin and three recently developed derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Enloplatin in Ovarian Cancer Cell Lines: A Technical Guide

This guide provides a comprehensive technical overview of the methodologies used to evaluate the in vitro cytotoxicity of Enloplatin, a platinum-based antineoplastic agent, in ovarian cancer cell lines. It is intended for researchers, scientists, and drug development professionals engaged in oncology research and the preclinical assessment of novel therapeutic compounds.

Introduction: The Challenge of Ovarian Cancer and the Role of Platinum Analogs

Ovarian cancer remains the most lethal gynecologic malignancy, primarily due to late-stage diagnosis and the development of chemoresistance. Platinum-based drugs, such as cisplatin and carboplatin, are the cornerstone of first-line chemotherapy for ovarian cancer.[1][2] Their cytotoxic effect is primarily mediated by the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[3] However, intrinsic and acquired resistance to these agents is a major clinical obstacle, necessitating the development of novel platinum analogs with improved efficacy and a more favorable toxicity profile.

Enloplatin is a platinum-based coordination complex that, like carboplatin, features a cyclobutane dicarboxylic acid (CBDCA) ligand.[4] It has been investigated for the treatment of platinum-refractory ovarian cancer.[5] While its clinical activity has been modest, the study of its in vitro effects on ovarian cancer cells is crucial for understanding the nuances of platinum-drug interactions and resistance mechanisms. This guide outlines a robust experimental framework for characterizing the cytotoxic and apoptotic potential of Enloplatin in established ovarian cancer cell lines.

Experimental Design: A Multi-faceted Approach to Characterizing Cytotoxicity

A thorough in vitro evaluation of a novel chemotherapeutic agent requires a multi-pronged approach that not only quantifies cell death but also elucidates the underlying molecular mechanisms. Our experimental design is structured to first determine the dose-dependent cytotoxicity of Enloplatin across a panel of ovarian cancer cell lines and then to dissect the apoptotic pathways activated by the compound.

Selection of Ovarian Cancer Cell Lines: Modeling Clinical Heterogeneity

The choice of cell lines is critical for the clinical relevance of in vitro findings. We propose a panel of well-characterized human ovarian cancer cell lines that represent a spectrum of platinum sensitivities:

-

A2780: A cisplatin-sensitive cell line, often used as a benchmark for platinum drug efficacy.[6]

-

SKOV-3: A cell line known for its intrinsic resistance to cisplatin.[6][7]

-

OVCAR-3: A cell line derived from a patient with progressive adenocarcinoma of the ovary, also exhibiting some degree of cisplatin resistance.[8]

The inclusion of both sensitive and resistant cell lines allows for the determination of Enloplatin's potential to overcome existing platinum resistance mechanisms.

Workflow for In Vitro Cytotoxicity Assessment of Enloplatin

Caption: Experimental workflow for evaluating Enloplatin's cytotoxicity.

Methodologies and Protocols

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay

-

Cell Seeding: Plate ovarian cancer cells (A2780, SKOV-3, OVCAR-3) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Treat the cells with a serial dilution of Enloplatin (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM) and a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Quantification of Apoptosis: Annexin V/PI Staining

To confirm that the observed cytotoxicity is due to apoptosis, we employ Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[1][5] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol: Annexin V/PI Staining

-

Cell Treatment: Seed cells in 6-well plates and treat with Enloplatin at their respective IC50 concentrations for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Hypothetical Data Presentation

The following tables present hypothetical but realistic data based on the known properties of platinum drugs in the selected ovarian cancer cell lines.

Table 1: IC50 Values of Enloplatin in Ovarian Cancer Cell Lines

| Cell Line | Enloplatin IC50 (µM) | Platinum Sensitivity Profile |

| A2780 | 15.5 ± 2.1 | Sensitive |

| OVCAR-3 | 85.2 ± 9.8 | Moderately Resistant |

| SKOV-3 | 120.7 ± 15.3 | Resistant |

Table 2: Apoptotic Cell Populations after Enloplatin Treatment (IC50, 48h)

| Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |

| A2780 | ||

| Control | 3.1 ± 0.5 | 1.8 ± 0.3 |

| Enloplatin | 35.6 ± 4.2 | 12.3 ± 1.9 |

| SKOV-3 | ||

| Control | 2.5 ± 0.4 | 1.5 ± 0.2 |

| Enloplatin | 18.9 ± 2.5 | 8.7 ± 1.1 |

Molecular Mechanisms of Enloplatin-Induced Apoptosis

Platinum-based drugs induce a complex signaling cascade that culminates in apoptosis. The primary trigger is the formation of DNA adducts, which are recognized by the cellular DNA damage response (DDR) machinery.[12][13]

DNA Damage Response and Apoptotic Signaling Cascade

Caption: Intrinsic apoptosis pathway activated by Enloplatin.

Upon entering the cell, Enloplatin, like other platinum drugs, is aquated, becoming a reactive species that binds to DNA, forming intrastrand and interstrand crosslinks. These DNA lesions are recognized by sensor proteins of the DDR pathway, such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated).[12] This leads to the activation of downstream checkpoint kinases CHK1 and CHK2, which in turn phosphorylate and stabilize the tumor suppressor protein p53.[14] A functional p53 is crucial for a robust apoptotic response to cisplatin.[15]

Stabilized p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak.[4] These proteins translocate to the mitochondria, where they induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm.[15] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[16] Active caspase-9 subsequently cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving a plethora of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[17]

Role of MAPK Signaling in Platinum Response

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also critically involved in the cellular response to platinum-induced DNA damage.[18][19] While the ERK pathway is often associated with cell survival and can contribute to cisplatin resistance, the JNK and p38 pathways are generally considered pro-apoptotic in this context.[20][21]

Caption: MAPK signaling in response to platinum drug-induced DNA damage.

Activation of JNK and p38 can promote apoptosis by modulating the activity of Bcl-2 family proteins and by directly phosphorylating and activating pro-apoptotic transcription factors. The balance between the pro-survival ERK pathway and the pro-apoptotic JNK/p38 pathways can be a critical determinant of a cancer cell's fate following Enloplatin treatment.

Mechanistic Investigation via Western Blotting

To validate the activation of these signaling pathways, Western blotting can be performed on cell lysates following Enloplatin treatment. This technique allows for the detection and quantification of key proteins involved in apoptosis.[22][23]

Protocol: Western Blotting for Apoptotic Markers

-

Protein Extraction: Lyse Enloplatin-treated and control cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins, including:

-

Phospho-p53

-

Bax

-

Bcl-2

-

Cleaved Caspase-9

-

Cleaved Caspase-3

-

Cleaved PARP

-

Phospho-ERK

-

Phospho-JNK

-

Phospho-p38

-

GAPDH or β-actin (as a loading control)

-

-

Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

-

Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and activation.

Conclusion and Future Directions

This technical guide outlines a comprehensive in vitro strategy for evaluating the cytotoxicity of Enloplatin in ovarian cancer cell lines. By integrating cell viability assays with mechanistic studies, a detailed understanding of the compound's efficacy and mode of action can be achieved. The observed differences in sensitivity between the A2780, OVCAR-3, and SKOV-3 cell lines underscore the importance of using a diverse panel of models to predict clinical response.

Future investigations could expand upon this framework by exploring the role of specific DNA repair pathways, such as Nucleotide Excision Repair (NER) and Homologous Recombination (HR), in mediating resistance to Enloplatin.[2][13] Additionally, co-treatment studies with inhibitors of pro-survival pathways, such as the ERK or PI3K/Akt pathways, could reveal synergistic interactions that may enhance the therapeutic potential of Enloplatin and other platinum-based drugs in the treatment of ovarian cancer.

References

-

Kudelka, A. P., Siddik, Z. H., Tresukosol, D., Edwards, C. L., Freedman, R. S., Madden, T. L., & Kavanagh, J. J. (1997). A phase II and pharmacokinetic study of enloplatin in patients with platinum refractory advanced ovarian carcinoma. Anti-cancer drugs, 8(7), 649–656. [Link]

-

Wikipedia. (n.d.). Enloplatin. [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

-

Martin, L. P., Byers, L. A., & Heymach, J. V. (2018). Targeting DNA Damage Response and Repair to Enhance Therapeutic Index in Cisplatin-Based Cancer Treatment. Cancers, 10(7), 232. [Link]

-

Wang, F., Liu, M., Li, X., & Tang, H. (2007). ERK-Dependent MKP-1–Mediated Cisplatin Resistance in Human Ovarian Cancer Cells. Molecular Cancer Therapeutics, 6(12), 3244-3251. [Link]

-

Galluzzi, L., Vitale, I., Michels, J., Martins, I., Kepp, O., & Kroemer, G. (2014). Systems analysis of cisplatin-induced cancer cell death. Oncoimmunology, 3(1), e27684. [Link]

-

Samimi, G., & Safaei, R. (2012). Therapeutic Inducers of Apoptosis in Ovarian Cancer. Cancers, 4(1), 163–182. [Link]

-

Jantaree, P., Lirdprapamongkol, K., Santanirand, P., Svasti, J., & Thongsuksai, P. (2020). Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients. Diagnostics, 10(10), 820. [Link]

-

Han, C., & Liu, T. (2025). Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer. Oncology Letters, 29(4), 1. [Link]

-

Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

-

Choi, K. C., & Auersperg, N. (2004). Mitogen-activated protein kinases in normal and (pre)neoplastic ovarian surface epithelium. Journal of ovarian research, 1, 3. [Link]

-

Rosell, R., Lord, R. V., & Taron, M. (2004). Platinum drugs and DNA repair mechanisms in lung cancer. Anticancer research, 24(5A), 2971–2977. [Link]

-

Zeng, T., Zhang, C. L., & Song, L. B. (2018). Metformin combined with p38 MAPK inhibitor improves cisplatin sensitivity in cisplatin-resistant ovarian cancer. Oncology letters, 15(6), 9119–9125. [Link]

-

Rocha, C. R. R., Silva, M. M., & Quinet, A. (2018). Combination Platinum-based and DNA Damage Response-targeting Cancer Therapy: Evolution and Future Directions. Current cancer drug targets, 18(4), 365–377. [Link]

-

Roy, A., & Banerjee, S. (2021). Establishment of Acquired Cisplatin Resistance in Ovarian Cancer Cell Lines Characterized by Enriched Metastatic Properties with Increased Twist Expression. International journal of molecular sciences, 22(11), 5898. [Link]

-

Florea, A. M., & Büsselberg, D. (2011). Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers, 3(1), 1351–1371. [Link]

-

Li, J., & Chen, J. (2017). Mangiferin induces apoptosis in human ovarian adenocarcinoma OVCAR3 cells via the regulation of Notch3. Oncology letters, 14(3), 3257–3262. [Link]

-

Hussein, M. R. (2005). Apoptosis in the ovary: molecular mechanisms. Human reproduction update, 11(2), 162–177. [Link]

-

Samouël, A., Loret, N., & Révillion, F. (2018). Generation and Characterization of A Carboplatin Resistant Ovarian Cancer Model. Journal of Cancer Science & Therapy, 10(12). [Link]

-

Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

Sources

- 1. bosterbio.com [bosterbio.com]

- 2. Platinum Drugs and DNA Repair Mechanisms in Lung Cancer | Anticancer Research [ar.iiarjournals.org]

- 3. Enhanced Accumulation of Cisplatin in Ovarian Cancer Cells from Combination with Wedelolactone and Resulting Inhibition of Multiple Epigenetic Drivers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding and Targeting Apoptotic Pathways in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 6. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. fortunejournals.com [fortunejournals.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Combination Platinum-based and DNA Damage Response-targeting Cancer Therapy: Evolution and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Therapeutic Inducers of Apoptosis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mitogen-activated protein kinases in normal and (pre)neoplastic ovarian surface epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metformin combined with p38 MAPK inhibitor improves cisplatin sensitivity in cisplatin-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Apoptosis western blot guide | Abcam [abcam.com]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

Methodological & Application

Enloplatin: Dosage and Administration Protocols for Preclinical In Vivo Models

An Application Note for Researchers and Drug Development Professionals

Abstract: This guide provides a comprehensive framework for the preclinical evaluation of Enloplatin, a water-soluble, platinum-based antineoplastic agent. While specific preclinical dosing regimens for Enloplatin are not extensively published, its structural and pharmacokinetic similarity to Carboplatin provides a strong basis for experimental design.[1][2] This document synthesizes established principles of platinum-based chemotherapy administration in animal models to offer detailed, field-proven protocols for researchers. We cover critical aspects from vehicle formulation and maximum tolerated dose (MTD) determination to the design of robust efficacy studies, emphasizing scientific integrity and reproducibility.

Introduction to Enloplatin

Enloplatin is a third-generation platinum coordination complex investigated for its potential against solid tumors.[1] Like its predecessors, Cisplatin and Carboplatin, Enloplatin's primary mechanism of action involves forming covalent adducts with DNA, which obstructs DNA replication and repair, ultimately inducing apoptosis in rapidly dividing cancer cells.[3][4][5] It shares the cyclobutane dicarboxylic acid (CBDCA) ligand with Carboplatin, a feature that largely dictates its pharmacokinetic profile and contributes to a toxicity profile characterized by dose-limiting myelosuppression but with more manageable nephrotoxicity compared to Cisplatin.[1][2]

Clinical investigations of Enloplatin in platinum-refractory ovarian cancer showed minimal activity, and it was found to be cross-resistant with Carboplatin.[1] Despite its stalled clinical development, the principles governing its use in a research setting are critical for the broader study of platinum-based agents and potential re-investigation in other contexts. This guide, therefore, establishes a foundational methodology for its preclinical use.

Causality in Experimental Design: The protocols outlined herein are based on the extensive knowledge base of platinum analogs. The choice to extrapolate from Carboplatin and Cisplatin is a logical starting point due to shared chemical moieties and mechanisms.[2][6] Researchers must, however, validate these starting parameters for their specific model system.

Pre-Formulation and Vehicle Selection

A key advantage of Enloplatin is its high water solubility (450 mg/mL at 20°C), which simplifies formulation.[1]

-

Recommended Vehicle: For initial studies, 0.9% Sodium Chloride (Sterile Saline) is the recommended vehicle. It is isotonic and physiologically compatible, minimizing injection site irritation. Alternatively, 5% Dextrose in Water (D5W) can be used.

-

Rationale: Unlike Cisplatin, which can be unstable in solutions with low chloride concentration, Carboplatin and its analogs like Enloplatin are more stable. However, using sterile saline is a standard practice that ensures physiological compatibility. The high solubility of Enloplatin obviates the need for co-solvents or complex formulations that could introduce confounding toxicities.[7][8]

-

Preparation: Solutions should be prepared fresh for each experiment under sterile conditions in a Class II biological safety cabinet (BSC) or chemical fume hood, given the cytotoxic nature of platinum compounds.[9]

Maximum Tolerated Dose (MTD) Determination

The first critical in vivo experiment is to establish the MTD, defined as the highest dose that does not cause unacceptable toxicity (e.g., >15-20% body weight loss, mortality, or severe, irreversible clinical signs of distress).[10][11]

Protocol 1: Single-Dose MTD Study in Mice

This protocol aims to identify the MTD for a single administration of Enloplatin.

-

Animal Model: Use a common mouse strain (e.g., BALB/c or C57BL/6), female, 6-8 weeks old. Use at least 3-5 mice per dose group.

-

Acclimatization: Allow animals to acclimate for at least one week before the study begins.

-

Dose Selection: Based on data from similar compounds like Carboplatin, start with a conservative dose range. A suggested starting point could be 20 mg/kg, escalating in subsequent cohorts.

-

Administration: Administer Enloplatin via the intended route (e.g., intraperitoneal [IP] or intravenous [IV]) in a fixed volume (e.g., 10 mL/kg). Include a vehicle-only control group.

-

Monitoring (Daily for 14 days):

-

Body Weight: This is the most sensitive indicator of systemic toxicity.

-

Clinical Score: Record observations of posture, activity, fur texture, and hydration status. Assign a numerical score based on a pre-defined institutional guideline.

-

Mortality: Record the time of death for any animal.

-

-

MTD Definition: The MTD is the highest dose at which all animals survive, mean body weight loss does not exceed 15-20% of the initial weight, and animals recover to their baseline weight within the observation period.[11]

Data Presentation: MTD Study Summary

| Dose Group (mg/kg) | n | Route | Mean Max. Weight Loss (%) | Nadir (Day) | Mortality | Clinical Observations | MTD Determination |

| Vehicle | 5 | IP | < 2% | N/A | 0/5 | Normal | N/A |

| 20 | 5 | IP | ~5% | 4 | 0/5 | Normal | Tolerated |

| 40 | 5 | IP | ~10% | 5 | 0/5 | Mild, transient lethargy | Tolerated |

| 60 | 5 | IP | ~18% | 5 | 0/5 | Moderate lethargy, ruffled fur | MTD |

| 80 | 5 | IP | > 25% | 6 | 2/5 | Severe lethargy, hunched posture | Exceeds MTD |

Table 1: Example data summary for an Enloplatin single-dose MTD study.

Workflow for MTD Determination

Caption: A typical experimental workflow for an in vivo efficacy study.

Detailed Administration Protocols

Protocol 3: Enloplatin Solution Preparation

Safety First: Enloplatin is a cytotoxic agent. All preparation must occur in a certified chemical fume hood or Class II Type B2 BSC. Personnel must wear appropriate PPE, including double nitrile gloves, a disposable gown, and eye protection. [9]

-

Calculate Mass: Determine the total mass of Enloplatin required for the study. Total Mass = (Dose in mg/kg) x (Avg. Animal Weight in kg) x (Number of Animals). Account for overage.

-

Reconstitution: Aseptically add the required volume of sterile 0.9% Saline to the vial of Enloplatin powder to create a concentrated stock solution (e.g., 20 mg/mL). Ensure complete dissolution.

-

Dilution: Perform serial dilutions from the stock solution using sterile saline to achieve the final concentration for each dose group. The final concentration should be such that the injection volume is appropriate for the animal (e.g., 10 mL/kg for mice).

Protocol 4: Administration Techniques in Mice

-

Animal Restraint: Properly restrain the mouse to ensure accurate and safe injection.

-

Intraperitoneal (IP) Injection:

-

Position the mouse with its head tilted downwards.

-

Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate slightly to ensure the needle has not entered a vessel or organ.

-

Inject the solution smoothly.

-

-

Intravenous (IV) Injection (Lateral Tail Vein):

-

Warm the mouse's tail using a heat lamp or warm water to dilate the veins.

-

Place the mouse in a restraint device.

-

Using a 27-30 gauge needle, enter one of the lateral tail veins at a shallow angle.

-

A successful injection is confirmed by the absence of resistance and no visible bleb formation.

-

Inject the solution slowly.

-

Conclusion and Best Practices

The successful preclinical evaluation of Enloplatin hinges on a systematic and rigorous approach. While specific data for this compound is sparse, leveraging the extensive knowledge from its platinum-based analogs provides a robust starting point.

-

Trustworthiness: Always begin with a well-designed MTD study for your specific animal model and strain. [11]This self-validating step is crucial for the integrity of subsequent efficacy experiments.

-

Expertise: Understand that body weight is the most critical and sensitive indicator of systemic toxicity in rodent models. [10][12]* Authoritative Grounding: Adhere to institutional animal care and use committee (IACUC) guidelines and established safety protocols for handling cytotoxic agents. [9] By following these application notes and protocols, researchers can generate reliable and reproducible data, contributing to a clearer understanding of Enloplatin's preclinical profile.

References

-

Bar-Joseph, H., et al. (2021). Cisplatin Mouse Models: Treatment, Toxicity and Translatability. PubMed Central. [Link]

-

ResearchGate. (n.d.). Examples of mouse cisplatin toxicity protocols used in studies.... [Link]

-

Wikipedia. (2023). Enloplatin. [Link]

-

McGill University. (2023). USE OF CISPLATIN IN RODENTS. [Link]

-

Royal Society of Chemistry. (2024). Platinum-based chemotherapy: trends in organic nanodelivery systems. [Link]

-

National Institutes of Health. (2013). Nanocarriers for delivery of platinum anticancer drugs. [Link]

-

ResearchGate. (n.d.). Platinum-based anticancer drugs encapsulated liposome and polymeric micelle formulation in clinical trials. [Link]

-

Royal Society of Chemistry. (2012). Targeting and delivery of platinum-based anticancer drugs. [Link]

-

National Institutes of Health. (2019). An optimized, clinically relevant mouse model of cisplatin-induced ototoxicity. [Link]

-

ResearchGate. (2021). (PDF) Cisplatin Mouse Models: Treatment, Toxicity and Translatability. [Link]

-

Ingenta Connect. (2011). Platinum Formulations as Anticancer Drugs Clinical and Pre-Clinical Studies. [Link]

-

Kudelka, A. P., et al. (1997). A phase II and pharmacokinetic study of enloplatin in patients with platinum refractory advanced ovarian carcinoma. PubMed. [Link]

-

Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. National Institutes of Health. [Link]

-

Hather, G., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC Cancer. [Link]

-

Lelieveld, P., et al. (1984). Preclinical studies on toxicity, antitumour activity and pharmacokinetics of cisplatin and three recently developed derivatives. PubMed. [Link]

-

Todd, R. C., & Lippard, S. J. (2011). Platinum formulations as anticancer drugs clinical and pre-clinical studies. PubMed. [Link]

-

Frontiers. (n.d.). Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level: Based on Total Platinum and Intact Drugs. [Link]

-

ResearchGate. (n.d.). Evaluation of the maximum tolerated dose (MTD) of cisplatin and lipocisplatin on Balb/c female mice. [Link]

-

Sladkova, V., et al. (2007). Preclinical anti-tumor activity of a new oral platinum(IV) drug LA-12. PubMed. [Link]

-

de Almeida, G. M., et al. (2024). Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. MDPI. [Link]

-

SciSpace. (n.d.). On the Discovery, Biological Effects, and Use of Cisplatin and Metallocenes in Anticancer Chemotherapy. [Link]

-

Arienti, C., et al. (2010). Liposomal cisplatin dose escalation for determining the maximum tolerated dose and dose-limiting toxicity: a phase I study. PubMed. [Link]

-

van der Vijgh, W. J., et al. (1998). Scheduling of gemcitabine and cisplatin in Lewis lung tumour bearing mice. PubMed. [Link]

Sources

- 1. Enloplatin - Wikipedia [en.wikipedia.org]

- 2. A phase II and pharmacokinetic study of enloplatin in patients with platinum refractory advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. Nanocarriers for delivery of platinum anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Platinum-based chemotherapy: trends in organic nanodelivery systems - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mcgill.ca [mcgill.ca]

- 10. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes & Protocols for the Quantification of Enloplatin in Biological Samples

Prepared by: Senior Application Scientist

Foreword: The Critical Need for Precise Enloplatin Quantification

Enloplatin, a platinum-based antineoplastic agent, has been investigated for its therapeutic potential in oncology.[1][2] Like other platinum analogs, its efficacy and toxicity are dose-dependent, making the precise measurement of its concentration in biological matrices a cornerstone of pharmacokinetic and toxicokinetic studies.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust analytical methods for the quantification of Enloplatin in biological samples such as plasma, blood, and urine. The methodologies detailed herein are grounded in established principles of bioanalysis, ensuring data integrity and compliance with regulatory expectations.[5][6][7]

Understanding Enloplatin: Structure and Bioanalytical Considerations

Enloplatin is a coordination complex of platinum.[1] Its structure, featuring a tetrahydropyran-containing amine and a cyclobutane dicarboxylic acid (CBDCA) ligand, influences its pharmacokinetic profile, which has been noted to be similar to carboplatin.[1][8] The primary bioanalytical challenge lies in the accurate and sensitive measurement of either the intact parent drug or the total platinum concentration in complex biological matrices. The choice of analytical strategy depends on the specific research question, whether it's understanding the pharmacokinetics of the active drug or the overall distribution and elimination of all platinum-containing species.[3][4]

Analytical Methodologies: A Comparative Overview

Several analytical techniques can be employed for Enloplatin quantification. The selection of a method is a critical decision driven by factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. The two primary approaches are:

-

Speciated Analysis: Quantifies the intact Enloplatin molecule, providing direct insight into the concentration of the active drug. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a suitable technique for this purpose.[9][10]

-

Total Platinum Analysis: Measures the total concentration of platinum, encompassing the parent drug, its metabolites, and any protein-bound platinum. This is invaluable for understanding the overall disposition of the platinum atom. Flameless Atomic Absorption Spectrometry (FAAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the gold standards for this type of analysis.[9][11][12]

This guide will focus on the validated methods of HPLC for intact Enloplatin and FAAS for total platinum, as these have been specifically documented for Enloplatin analysis.[9]

High-Performance Liquid Chromatography (HPLC) for Intact Enloplatin Quantification

Principle: This method separates Enloplatin from endogenous components in the biological matrix using a reversed-phase HPLC column. The quantification is then achieved by detecting the UV absorbance of the Enloplatin molecule at a specific wavelength.[9]

Protocol: HPLC-UV Analysis of Enloplatin in Plasma

3.1. Sample Preparation: Protein Precipitation

-

Rationale: This is a rapid and effective method to remove the majority of proteins from the plasma sample, which would otherwise interfere with the HPLC analysis by precipitating on the column.[9][13] Perchloric acid is an effective protein precipitating agent.[9]

-

To 200 µL of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold 6% (v/v) perchloric acid.

-

Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

To 100 µL of the supernatant, add 100 µL of a sodium phosphate buffer (e.g., 0.1 M, pH 7.0) to adjust the pH before injection.[9]

-

Vortex and transfer the final solution to an HPLC vial.

3.2. HPLC-UV System and Conditions

-

HPLC System: A standard HPLC system with a UV detector is required.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[9] A cyano column can also be used depending on the matrix.[9]

-

Mobile Phase: A mixture of methanol and a suitable buffer (e.g., phosphate buffer) at an appropriate ratio to achieve optimal separation. The exact composition should be optimized in the laboratory.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm.[9]

-

Injection Volume: 20 µL.

3.3. Calibration and Quality Control

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Enloplatin into a blank biological matrix (e.g., drug-free plasma).

-

The calibration curve should be linear over the expected concentration range of the study samples. A typical range for Enloplatin is 0.50 to 50.0 µg/mL.[9]

Data Summary: HPLC-UV Method for Enloplatin

| Parameter | Typical Value | Reference |

| Linearity Range | 0.50 - 50.0 µg/mL | [9] |

| Inter-day Precision (RSD%) | < 14% | [9] |

| Intra-day Precision (RSD%) | < 14% | [9] |

| Accuracy (Relative Error %) | < ±14% | [9] |

Workflow Diagram: HPLC-UV Analysis

Caption: Workflow for Enloplatin quantification by HPLC-UV.

Flameless Atomic Absorption Spectrometry (FAAS) for Total Platinum Quantification

Principle: FAAS is a highly sensitive technique for elemental analysis. The sample is introduced into a graphite furnace, where it is dried, charred, and then atomized at a high temperature. A light beam from a platinum hollow cathode lamp is passed through the atomized sample. The platinum atoms absorb light at a characteristic wavelength, and the amount of light absorbed is directly proportional to the concentration of platinum in the sample.[9][11] Zeeman background correction is crucial for minimizing spectral interferences in complex biological matrices.[9]

Protocol: FAAS Analysis of Total Platinum in Plasma, Blood, and Urine

4.1. Sample Preparation: Simple Dilution

-

Rationale: A simple dilution is often sufficient for FAAS analysis, as the high temperature of the graphite furnace effectively destroys the organic matrix. A surfactant like Triton X-100 is added to improve sample injection and prevent foaming.[9]

-

For plasma, whole blood, or urine, prepare a dilution solution containing Triton X-100 and Antifoam-B.[9]

-

Pipette an aliquot of the biological sample (e.g., 100 µL) into a clean tube.

-

Add a specified volume of the dilution solution (e.g., 900 µL for a 1:10 dilution) to the sample.

-

Vortex thoroughly to ensure a homogenous mixture.

-

The diluted sample is now ready for injection into the FAAS system.

4.2. FAAS System and Conditions

-

Spectrometer: An atomic absorption spectrometer equipped with a graphite furnace and Zeeman background correction.[9]

-

Light Source: Platinum hollow cathode lamp.

-

Graphite Furnace Program: The temperature program must be optimized for the specific biological matrix to ensure efficient drying, charring of the organic components without loss of platinum, and complete atomization. A typical program involves a stepwise increase in temperature.

-

Wavelength: 265.9 nm for platinum.

-

Injection Volume: 20 µL.

4.3. Calibration and Quality Control

-

Prepare calibration standards by diluting a certified platinum standard solution in the same diluent used for the samples.

-

The calibration curve should demonstrate linearity over the desired concentration range. A typical range for total platinum is 0.05 to 10.0 µg Pt/mL.[9]

-

QC samples should be prepared from a separate stock solution and analyzed with each batch of samples to ensure accuracy and precision.

Data Summary: FAAS Method for Total Platinum

| Parameter | Typical Value | Reference |

| Linearity Range | 0.05 - 10.0 µg Pt/mL | [9] |

| Inter-day Precision (RSD%) | < 15% | [9] |

| Intra-day Precision (RSD%) | < 15% | [9] |

| Accuracy (Relative Error %) | < ±15% | [9] |

| Limit of Detection (LOD) | ~0.02 mg Pt/L (in diluted sample) | [14] |

Workflow Diagram: FAAS Analysis

Caption: Workflow for total platinum quantification by FAAS.

Method Validation: Ensuring Trustworthy Data

All bioanalytical methods must be rigorously validated to ensure their reliability for the intended application.[5][6][7] Validation should be performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][15]

Key Validation Parameters

-